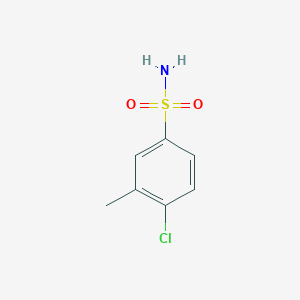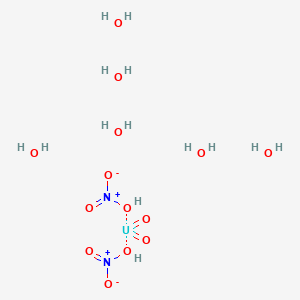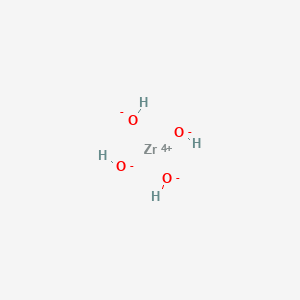
4-Chloro-3-methylbenzenesulfonamide
Overview
Description
4-Chloro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Mechanism of Action
Target of Action
4-Chloro-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to primarily target bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts as a competitive inhibitor of the dihydropteroate synthase enzyme . It mimics the natural substrate, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthase enzyme, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, as folic acid is a precursor to purines and pyrimidines, the building blocks of DNA and RNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The impact of these properties on bioavailability would need to be assessed through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the formation of nucleic acids, thereby inhibiting DNA replication and RNA transcription in bacterial cells . This leads to a halt in bacterial growth and can result in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically include:
Sulfonation: 4-Chloro-3-methylbenzene is treated with chlorosulfonic acid at a temperature range of 0-5°C.
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent quality and yield.
Automated control systems: For precise temperature and reaction condition management.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: Such as Suzuki-Miyaura coupling, where the compound can be used as a substrate
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution products: Depending on the nucleophile used.
Oxidized or reduced derivatives: Based on the reaction conditions.
Coupled products: When used in cross-coupling reactions
Scientific Research Applications
4-Chloro-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the methyl group at the third position.
3-Methylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.
Benzenesulfonamide: The parent compound without any substituents
Uniqueness
4-Chloro-3-methylbenzenesulfonamide is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in chemical synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-chloro-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKYHVXYMZWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280488 | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-25-9 | |
| Record name | NSC17133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















